4-(Ethylamino)pyrimidine-5-carboxylic acid
Overview
Description
4-(Ethylamino)pyrimidine-5-carboxylic acid is a chemical compound characterized by its pyrimidine ring structure with an ethylamino group at the 4-position and a carboxylic acid group at the 5-position
Scientific Research Applications
4-(Ethylamino)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be utilized in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethylamino)pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ethylamine and pyrimidine-5-carboxylic acid.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The pyrimidine ring can be reduced to form different derivatives.
Substitution: The ethylamino group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst may be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Esters, amides, and other oxidized derivatives.
Reduction Products: Reduced pyrimidine derivatives.
Substitution Products: Derivatives with different functional groups attached to the ethylamino group.
Mechanism of Action
The mechanism by which 4-(Ethylamino)pyrimidine-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
4-(Ethylamino)pyrimidine-5-carboxylic acid can be compared to other similar compounds, such as:
4-(Methylamino)pyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of ethyl.
4-(Propylamino)pyrimidine-5-carboxylic acid: Similar structure but with a propyl group instead of ethyl.
4-(Butylamino)pyrimidine-5-carboxylic acid: Similar structure but with a butyl group instead of ethyl.
Uniqueness: The presence of the ethylamino group in this compound provides unique chemical properties and reactivity compared to its counterparts with different alkyl groups.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for research and development.
Properties
IUPAC Name |
4-(ethylamino)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-9-6-5(7(11)12)3-8-4-10-6/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURGVXZJNYBDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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